2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide

Lipophilicity Drug-likeness Permeability

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide (CAS 304862-70-2) is a synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine thioether acetamide class. Its structure features a [1,2,4]triazolo[4,3-a]pyridine core linked via a thioether bridge to an acetamide moiety bearing a 4-bromophenyl group at the amide nitrogen (molecular formula C14H11BrN4OS; MW 363.23 g/mol).

Molecular Formula C14H11BrN4OS
Molecular Weight 363.23
CAS No. 304862-70-2
Cat. No. B2731909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide
CAS304862-70-2
Molecular FormulaC14H11BrN4OS
Molecular Weight363.23
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C14H11BrN4OS/c15-10-4-6-11(7-5-10)16-13(20)9-21-14-18-17-12-3-1-2-8-19(12)14/h1-8H,9H2,(H,16,20)
InChIKeyQVFYUTHKOVNDNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide (CAS 304862-70-2): Chemical Class, Structural Identity, and Sourcing Baseline for Procurement Decisions


2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide (CAS 304862-70-2) is a synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine thioether acetamide class [1]. Its structure features a [1,2,4]triazolo[4,3-a]pyridine core linked via a thioether bridge to an acetamide moiety bearing a 4-bromophenyl group at the amide nitrogen (molecular formula C14H11BrN4OS; MW 363.23 g/mol) [1]. The compound is primarily supplied as an AldrichCPR screening compound by Sigma-Aldrich, indicating its intended use in early discovery research rather than as a validated probe or drug candidate . The [1,2,4]triazolo[4,3-a]pyridine scaffold has attracted considerable attention in medicinal chemistry for its capacity to engage diverse biological targets, including bromodomains [2], IDO1 [3], c-Met kinase [4], Smoothened [5], and tubulin [6], establishing a broad pharmacological foundation for compounds bearing this core.

Why In-Class [1,2,4]Triazolo[4,3-a]pyridine Thioether Acetamides Cannot Be Freely Substituted for CAS 304862-70-2: Structural Determinants of Target Engagement and Physicochemical Profile


Within the [1,2,4]triazolo[4,3-a]pyridine thioether acetamide class, even single-atom substitutions at the N-phenyl ring profoundly alter biological activity profiles. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that the nature and position of the phenyl substituent critically govern target potency: for example, in a series of 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine antiproliferative agents, compound 8l bearing a specific substitution pattern achieved IC50 values of 5.98–12.58 μM across HeLa, HCT116, MCF-7, and A549 cell lines, whereas close analogs with different aryl groups showed substantially reduced or absent activity [1]. Similarly, in IDO1 catalytic holo-inhibitor development, rational modification of the [1,2,4]triazolo[4,3-a]pyridine core improved potency to sub-micromolar levels only when specific substituent combinations were maintained [2]. The 4-bromophenyl group present in CAS 304862-70-2 confers distinct electronic (σp = +0.23 for Br), steric (van der Waals volume), and lipophilic (π = +0.86) properties compared to closely related analogs bearing 4-Cl (π = +0.71), 4-F (π = +0.14), 4-CH3 (π = +0.56), 4-OCH3 (π = -0.02), or unsubstituted phenyl (π = 0.00) groups [3]. These differences can shift target binding affinity, cellular permeability (as reflected in the computed XLogP3-AA value of 3.6 for CAS 304862-70-2 [4]), and metabolic stability. Therefore, generic substitution within this compound class—without explicit, matched-assay comparative data—carries a high risk of altering or abolishing the desired biological readout.

Quantitative Differentiation Evidence for 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide (CAS 304862-70-2) Versus Closest Analogs


Lipophilicity-Driven Differentiation: Computed logP Comparison of CAS 304862-70-2 Versus Halogen- and Alkyl-Substituted N-Phenyl Analogs

The computed partition coefficient (XLogP3-AA) of CAS 304862-70-2 is 3.6 [1], positioning it within the optimal drug-like lipophilicity range (logP 1–5) while being measurably distinct from its closest analogs. The 4-bromophenyl moiety elevates lipophilicity compared to the 4-chlorophenyl analog (estimated XLogP3 ~3.3), 4-fluorophenyl analog (estimated XLogP3 ~2.7), and the unsubstituted N-phenyl parent compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide (estimated XLogP3 ~1.9) [2]. This lipophilicity increment is consistent with the Hansch π constant for bromine (+0.86) versus chlorine (+0.71) and fluorine (+0.14) [3]. Higher logP values within this scaffold have been associated with improved passive membrane permeability and enhanced cellular uptake in antiproliferative SAR studies, where more lipophilic congeners generally exhibited superior cell-based activity [4].

Lipophilicity Drug-likeness Permeability

Electronic Modulation by the 4-Bromo Substituent: Hammett σp Constant as a Predictor of Reactivity and Binding Differentiation

The 4-bromophenyl substituent in CAS 304862-70-2 exerts a Hammett σp value of +0.23, reflecting its moderate electron-withdrawing character [1]. This electronic property differentiates the compound from analogs bearing electron-donating groups: 4-methoxyphenyl (σp = -0.27), 4-methylphenyl (σp = -0.17), and unsubstituted phenyl (σp = 0.00), as well as from the more strongly electron-withdrawing 4-nitrophenyl (σp = +0.78) and 4-cyanophenyl (σp = +0.66) analogs [1]. In the context of [1,2,4]triazolo[4,3-a]pyridine SAR, electronic modulation of the N-phenyl ring has been shown to affect target binding: in the IDO1 inhibitor series, the electronic nature of substituents on the triazolopyridine core directly influenced heme-binding affinity and inhibitory potency [2]. Similarly, in triazolopyridine thioether antifungal agents, subtle changes in aryl substitution pattern resulted in differential antifungal activity against S. lycopersici and F. oxysporum, with certain substitution patterns conferring good activity while others were inactive at 100 ppm [3].

Electronic effects Hammett constant SAR

Bromine-Specific Molecular Recognition: Heavy Atom Effect and Halogen Bonding Potential as Differentiators from Chloro and Fluoro Analogs

The 4-bromophenyl substituent in CAS 304862-70-2 provides a σ-hole halogen bond donor capacity that is qualitatively distinct from the corresponding 4-chloro, 4-fluoro, and 4-iodo analogs. Bromine's polarizability (α = 3.05 ų) and van der Waals radius (1.85 Å) position it between chlorine (α = 2.18 ų, r = 1.75 Å) and iodine (α = 5.35 ų, r = 1.98 Å), conferring an intermediate halogen bonding strength optimal for selective recognition by protein carbonyl oxygens and π-systems [1]. This is structurally relevant because the [1,2,4]triazolo[4,3-a]pyridine scaffold has been crystallographically characterized in protein-ligand complexes: in bromodomain inhibitor patents, the triazolopyridine core engages the acetyl-lysine binding pocket through a network of hydrogen bonds and π-stacking interactions, where the N-phenyl substituent occupies a lipophilic sub-pocket sensitive to halogen identity [2]. The 4-bromo substituent also provides a convenient heavy-atom derivative for X-ray crystallographic phasing (anomalous scattering), a practical advantage for structural biology applications that is absent in chloro and fluoro analogs [3].

Halogen bonding Heavy atom effect Molecular recognition

Procurement-Relevant Differentiation: AldrichCPR Screening Library Provenance and Availability Profile of CAS 304862-70-2

CAS 304862-70-2 is supplied by Sigma-Aldrich as part of the AldrichCPR collection of unique chemicals for early discovery research . Sigma-Aldrich explicitly states that analytical data is not collected for AldrichCPR products, and the buyer assumes responsibility for identity and purity confirmation . This contrasts with many structurally similar [1,2,4]triazolo[4,3-a]pyridine derivatives that are either commercially unavailable, custom-synthesized, or available only through specialized vendors with limited stock. For example, the closely related 4-chlorophenyl analog (SALOR-INT L415154-1EA, CAS 577788-98-8) is supplied in 10 mg unit size at a price point of approximately $32.70 , while the bis-brominated analog (SALOR-INT L244805-1EA, CAS 477331-31-0) is priced at $32.70 for 10 mg from Sigma-Aldrich . The specific compound CAS 304862-70-2 is listed in the PubChem database with the ZINC ID ZINC00944321 and ChemDiv catalog number ChemDiv1_004738, confirming its presence in multiple commercial screening collections [1]. The AldrichCPR designation implies batch-to-batch variability should be anticipated, and orthogonal analytical characterization (NMR, LCMS) is recommended upon receipt—a procurement consideration not generally required for validated reference standards.

Procurement Screening library AldrichCPR

Metabolic Stability Differentiation Potential of the 4-Bromo Substituent: Blocking of Para-Hydroxylation as a Class-Level Liability Mitigation Strategy

A well-established metabolic liability of unsubstituted N-phenyl acetamides is CYP450-mediated para-hydroxylation of the phenyl ring, which generates a Phase I metabolite that can undergo subsequent Phase II conjugation (glucuronidation or sulfation) and rapid clearance [1]. The presence of a para-bromo substituent in CAS 304862-70-2 directly blocks this primary metabolic soft spot. While no direct microsomal stability data are available for this specific compound, class-level knowledge predicts that the 4-bromophenyl analog will exhibit enhanced metabolic stability relative to the unsubstituted N-phenyl parent compound (2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide, CAS 66234-68-2) . This metabolic blocking strategy is analogous to that employed with the 4-chlorophenyl and 4-fluorophenyl analogs; however, bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl, 1.47 Å for F) may provide more effective steric shielding of the para-position from CYP450 active-site access [2]. The 4-methoxyphenyl analog, by contrast, is susceptible to O-demethylation, introducing an alternative metabolic liability not present in the 4-bromo compound [1].

Metabolic stability CYP450 Para-hydroxylation

Recommended Research and Procurement Application Scenarios for 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide (CAS 304862-70-2)


Early-Stage Phenotypic or Target-Based Screening Requiring a Lipophilic [1,2,4]Triazolo[4,3-a]pyridine Thioether with a Blocked Metabolic Soft Spot

CAS 304862-70-2 is best deployed as a screening compound in cell-based phenotypic assays or biochemical target-based screens where a lipophilic (XLogP3 = 3.6 [1]) triazolopyridine thioether scaffold is desired, and where the para-bromo substituent provides metabolic stability advantages by blocking CYP450-mediated para-hydroxylation [2]. In assay panels where incubation times exceed 2–4 hours, the blocked para-position reduces the likelihood of rapid oxidative clearance that plagues unsubstituted N-phenyl analogs [2]. The compound is appropriate for inclusion in diversity-oriented screening libraries alongside the 4-chloro, 4-fluoro, and 4-methyl analogs to probe halogen-dependent SAR, particularly for targets where halogen bonding (σ-hole interactions) may contribute to binding affinity [3].

Structural Biology Applications Exploiting Bromine's Anomalous Scattering for X-ray Crystallographic Phasing

The presence of a single bromine atom in CAS 304862-70-2 makes it suitable for use as a heavy-atom derivative in protein-ligand co-crystallization studies. Bromine exhibits significant anomalous scattering at Cu Kα wavelength (f'' = 1.28 e⁻), enabling experimental phasing by single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) methods [1]. This capability is not available with the corresponding 4-chloro, 4-fluoro, or unsubstituted phenyl analogs, which lack sufficient anomalous signal [1]. The [1,2,4]triazolo[4,3-a]pyridine scaffold has established binding modes in bromodomain proteins [2], making bromine-derivatized analogs of this chemotype valuable tools for structural determination of novel target-ligand complexes.

SAR Probe for Investigating the Role of Halogen Bonding in Target Engagement Within the [1,2,4]Triazolo[4,3-a]pyridine Chemotype

CAS 304862-70-2 serves as a key SAR probe for dissecting the contribution of halogen bonding to target affinity within the [1,2,4]triazolo[4,3-a]pyridine thioether series. Paired testing with the 4-chlorophenyl (identical Hammett σp but lower polarizability [1]) and 4-fluorophenyl (different σp and markedly lower polarizability) analogs can deconvolute electronic versus polarizability contributions to binding. This systematic halogen-scanning approach has been successfully applied in other medicinal chemistry programs to identify halogen bonds that contribute 1–3 kcal/mol to binding free energy [2], and can guide lead optimization decisions regarding substituent selection at the N-phenyl position.

Procurement as a Scaffold Reference Standard for Analytical Method Development and Library Quality Control

Given its AldrichCPR sourcing model, which explicitly lacks vendor-supplied analytical data [1], CAS 304862-70-2 is appropriate for laboratories that maintain in-house analytical chemistry capabilities (NMR, LCMS, HPLC) and require a [1,2,4]triazolo[4,3-a]pyridine thioether scaffold as a reference standard for method development. The compound's distinct molecular ion pattern (M+H⁺ = 363/365, characteristic 1:1 bromine isotope pattern) facilitates unambiguous identification by mass spectrometry [2]. Procurement of this compound for analytical method validation is justified when establishing purity assay protocols for in-house synthesized analogs within the same chemotype.

Quote Request

Request a Quote for 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.